N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide: is an organic compound that features both an acetamidophenyl group and a methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Formation of the Methylfuran Intermediate: This step involves the synthesis of 5-methylfuran-2-carboxylic acid.
Coupling Reaction: The final step involves the coupling of the acetamidophenyl intermediate with the methylfuran intermediate under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the acetamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The acetamidophenyl group may interact with enzymes or receptors, while the furan ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-3-(2-furyl)propanamide: Similar structure but with an unsubstituted furan ring.
N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Uniqueness: N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-8-15(21-11)9-10-16(20)18-14-6-4-13(5-7-14)17-12(2)19/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWDAVCIVLYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677222 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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